molecular formula C14H11BrFNO2 B13641229 Benzyl (2-Bromo-5-fluorophenyl)carbamate

Benzyl (2-Bromo-5-fluorophenyl)carbamate

Cat. No.: B13641229
M. Wt: 324.14 g/mol
InChI Key: CUHOEXJFKIJCFS-UHFFFAOYSA-N
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Description

Benzyl (2-Bromo-5-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a 2-bromo-5-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-Bromo-5-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromo-5-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-Bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Benzyl (2-Bromo-5-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-Bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways .

Comparison with Similar Compounds

  • Benzyl (5-bromo-2-fluorophenyl)carbamate
  • Benzyl (4-bromo-3-fluorophenyl)carbamate

Comparison: Benzyl (2-Bromo-5-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research .

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

benzyl N-(2-bromo-5-fluorophenyl)carbamate

InChI

InChI=1S/C14H11BrFNO2/c15-12-7-6-11(16)8-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

CUHOEXJFKIJCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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